molecular formula C14H17F3N2O2 B2877210 N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide CAS No. 116163-26-9

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No. B2877210
CAS RN: 116163-26-9
M. Wt: 302.297
InChI Key: SGYDZKNULWQYIA-UHFFFAOYSA-N
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Description

“N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 116163-26-9 . It has a molecular weight of 302.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) . This code represents the molecular structure of the compound, indicating it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found.

Scientific Research Applications

Synthesis and Characterization

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide and its derivatives have been synthesized and characterized for various scientific applications. For instance, a study on the synthesis and characterization of Celecoxib derivatives, which could be structurally related to this compound, revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds were evaluated for their biological activities, including their efficacy in inhibiting HCV NS5B RdRp activity, suggesting their potential application in therapeutic treatments (Ş. Küçükgüzel et al., 2013).

Physicochemical Properties and Applications

Research on 4-benzyl-4-methylmorpholinium-based ionic liquids, closely related to this compound, has provided insights into their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These studies have implications for their potential use in various fields, including green chemistry and solvent applications for biomass processing (J. Pernak et al., 2011).

Synthetic Methodologies

Innovative synthetic methodologies involving compounds structurally similar to this compound have been developed. For example, a simple synthetic method for Tetraaza[3.3.3.3]meta- and paracyclopanes starting from N-substituted trifluoroacetamides highlights a creative approach to constructing complex molecular architectures, which could be adapted for the synthesis of this compound derivatives (T. Shinmyozu et al., 1993).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of N-benzyl-2,2,2-trifluoroacetamide, a compound with a structural motif similar to this compound, have been investigated. This study demonstrated good antifungal and moderate antibacterial activities, alongside significant antioxidant properties. Such findings suggest that derivatives of this compound could potentially be explored for their antimicrobial and antioxidant applications (C. Balachandran et al., 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to the MSDS for detailed safety and hazard information. Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYDZKNULWQYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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